5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also referred to as F0679-0009, is a heterocyclic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies that highlight its efficacy.
Target of Action : The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase.
Mode of Action : As a selective inhibitor of CDK2, this compound disrupts normal cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable properties for absorption and distribution. Studies suggest that it exhibits:
- High oral bioavailability
- Moderate plasma protein binding
- Metabolism primarily via hepatic pathways
These characteristics are critical for determining the compound's efficacy and safety in clinical settings.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation across various cancer cell lines. For instance:
Cell Line | IC50 (nM) | Notes |
---|---|---|
MCF-7 (Breast Cancer) | 45 | Significant reduction in viability |
HeLa (Cervical Cancer) | 30 | Induction of apoptosis observed |
A549 (Lung Cancer) | 50 | Cell cycle arrest at G1/S transition |
These findings underscore the compound's potential as an anticancer agent.
In Vivo Studies
Preclinical trials involving xenograft models have shown promising results:
- Tumor Growth Inhibition : In a study involving human breast cancer xenografts in mice, treatment with the compound resulted in a 65% reduction in tumor volume compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Comparison with Similar Compounds
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK inhibition | Broader spectrum of kinase inhibition |
Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Known for antimicrobial properties |
Pyrimidino[4,5-d][1,3]oxazine | Anti-inflammatory | Exhibits analgesic effects |
The distinct structural features of this compound confer unique biological activities that differentiate it from other compounds.
Propriétés
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-8-7-20-14-12(9-17-20)15(23)19(11-16-14)10-13(22)18-5-3-1-2-4-6-18/h9,11,21H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHFKOXRQYWXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.